![molecular formula C8H6ClN B13666562 2-Chloro-5h-cyclopenta[b]pyridine](/img/structure/B13666562.png)
2-Chloro-5h-cyclopenta[b]pyridine
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Overview
Description
2-Chloro-5h-cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C9H10ClN. It is a derivative of cyclopenta[b]pyridine, characterized by the presence of a chlorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5h-cyclopenta[b]pyridine can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires the presence of a base such as triethylamine and proceeds through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5h-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, although specific conditions and reagents for this transformation are less commonly reported.
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at room temperature.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
Scientific Research Applications
2-Chloro-5H-cyclopenta[b]pyridine is primarily used in scientific research as a versatile building block for synthesizing various heterocyclic compounds . Its structure allows it to serve as an intermediate in drug discovery and development, particularly in designing new pharmaceuticals with potential therapeutic effects.
Organic Synthesis
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a building block in synthesizing organic molecules, especially in developing pharmaceuticals and agrochemicals .
Cross-Coupling Reactions
This compound is employed in palladium-catalyzed cross-coupling reactions, essential for forming carbon-carbon bonds and creating complex organic structures .
Material Science
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in developing advanced materials, including polymers and coatings. Its chemical properties enhance material performance .
Fluorescent Probes
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can create fluorescent probes for biological imaging, allowing researchers to visualize cellular processes with high specificity and sensitivity .
Antimicrobial Activity
The compound has demonstrated a significant inhibitory effect against various bacterial strains, suggesting its potential as an antimicrobial agent.
Cytotoxicity Against Cancer Cells
Derivatives of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine have been studied for their cytotoxic effects on cancer cell lines. Certain derivatives exhibited high potency against MCF-7 (breast cancer) and A549 (lung cancer) cells, with moderate activity against HCT-116 (colon cancer) cells.
Receptor Binding Studies
Studies focused on the interaction of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with serotonin receptors suggest its potential as a therapeutic agent for mood disorders due to its agonistic effects on the 5-HT2c receptor.
Safety Information
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is labeled with the following hazard statements :
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
Mechanism of Action
The mechanism of action of 2-Chloro-5h-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as calcium channel antagonists inhibit calcium ion influx, thereby modulating cellular activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-Chloro-5h-cyclopenta[b]pyridine can be compared with other similar compounds, such as:
2,3-Cyclopentenopyridine: Another cyclopenta[b]pyridine derivative with different substitution patterns.
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: A compound with a dioxino ring fused to the pyridine ring.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities .
Properties
Molecular Formula |
C8H6ClN |
---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C8H6ClN/c9-8-5-4-6-2-1-3-7(6)10-8/h1,3-5H,2H2 |
InChI Key |
KWAQQPLWJJZAQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=CC(=N2)Cl |
Origin of Product |
United States |
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